molecular formula C17H14N4O2S2 B2973989 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea CAS No. 898462-67-4

1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No. B2973989
CAS RN: 898462-67-4
M. Wt: 370.45
InChI Key: DEIZZXAKKASDGE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea” are not detailed in the available resources .

Scientific Research Applications

Anticancer Drug Development

The compound has been studied for its potential in anticancer drug development due to its ability to act as a high-affinity ligand to cancer targets. The pharmacophore hybridization approach, which combines multiple pharmacophoric features into one molecule, is a key strategy in modern medicinal chemistry for cancer treatment . This compound, with its thiadiazole scaffold, is a prime candidate for creating new anticancer agents that can overcome multidrug resistance problems.

Material Science

In material science, this compound’s unique properties make it valuable for the development of new materials with specific desired properties. Its molecular structure allows for the creation of novel polymers or coatings that could have enhanced durability, resistance to environmental factors, or other specialized characteristics.

Biochemistry Research

Biochemically, the compound can be used to study enzyme interactions, as its structure could potentially inhibit or modulate the activity of certain enzymes. This is particularly useful in understanding disease mechanisms or developing biochemical assays.

Pharmacophore Modeling

The compound serves as an excellent model for pharmacophore studies, which are crucial for drug discovery. It helps in identifying the structural requirements for biological activity and can be used to design more potent and selective drugs .

Synthetic Chemistry

In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiadiazole core is a versatile moiety that can undergo various chemical reactions to produce a wide range of derivatives with different biological activities .

Molecular Hybridization Studies

The compound is used in molecular hybridization studies to create hybrid molecules that combine therapeutic properties of different drug classes. This approach can lead to the discovery of compounds with improved efficacy and safety profiles .

Future Directions

The future directions for research on “1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications, such as its use as an anticancer agent, could be explored .

properties

IUPAC Name

1-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c22-14(12-7-3-1-4-8-12)11-24-17-21-20-16(25-17)19-15(23)18-13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIZZXAKKASDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea

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